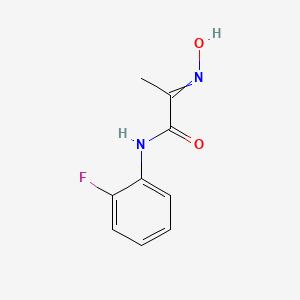![molecular formula C13H18 B14398114 Dispiro[2.2.5~6~.2~3~]trideca-4,12-diene CAS No. 87482-38-0](/img/structure/B14398114.png)
Dispiro[2.2.5~6~.2~3~]trideca-4,12-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dispiro[2.2.5~6~.2~3~]trideca-4,12-diene is a unique organic compound characterized by its distinctive spirocyclic structure. This compound features two spiro-connected rings, which contribute to its unique chemical properties and reactivity. The presence of multiple double bonds within the structure adds to its complexity and potential for various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dispiro[2.2.5~6~.2~3~]trideca-4,12-diene typically involves multi-step organic reactions. One common approach is the cycloaddition reaction, where precursor molecules undergo a series of cyclization steps to form the spirocyclic structure. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.
Análisis De Reacciones Químicas
Types of Reactions
Dispiro[2.2.5~6~.2~3~]trideca-4,12-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated spirocyclic compounds.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like peroxides for oxidation, reducing agents such as hydrogen gas or metal hydrides for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield epoxides, while reduction can produce saturated spirocyclic compounds. Substitution reactions can introduce various functional groups into the spirocyclic structure.
Aplicaciones Científicas De Investigación
Dispiro[2.2.5~6~.2~3~]trideca-4,12-diene has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of complex molecules with spirocyclic motifs.
Biology: Its unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Industry: Used in the production of advanced materials and polymers with unique properties.
Mecanismo De Acción
The mechanism of action of Dispiro[2.2.5~6~.2~3~]trideca-4,12-diene involves its interaction with molecular targets through its spirocyclic structure. The compound can engage in various chemical interactions, such as binding to enzymes or receptors, influencing biological pathways. The specific pathways and targets depend on the context of its application, whether in chemical synthesis or biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Dispiro[2.2.2.2]deca-4,9-diene: Another spirocyclic compound with a simpler structure, often used in similar chemical reactions.
Dispiro[4.2.4.2]tetradeca-6,13-diene: A compound with a larger spirocyclic framework, offering different reactivity and applications.
Dispiro[cyclopropane-1,10’-tricyclo[5.2.1.0 2,6 ]decane-3’,1’‘-cyclopropane]-4’,8’-diene: A complex spirocyclic compound with multiple fused rings.
Uniqueness
Dispiro[2.2.5~6~.2~3~]trideca-4,12-diene stands out due to its specific ring size and the presence of multiple double bonds, which confer unique reactivity and potential for diverse chemical transformations. Its structure allows for the exploration of novel synthetic pathways and applications in various scientific fields.
Propiedades
Número CAS |
87482-38-0 |
|---|---|
Fórmula molecular |
C13H18 |
Peso molecular |
174.28 g/mol |
Nombre IUPAC |
dispiro[2.2.56.23]trideca-4,12-diene |
InChI |
InChI=1S/C13H18/c1-2-4-12(5-3-1)6-8-13(9-7-12)10-11-13/h6-9H,1-5,10-11H2 |
Clave InChI |
RTKYALLESAFMFM-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(CC1)C=CC3(CC3)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


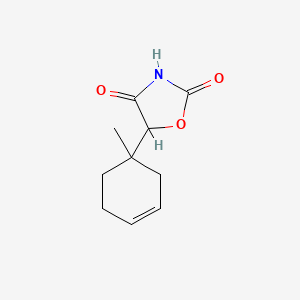
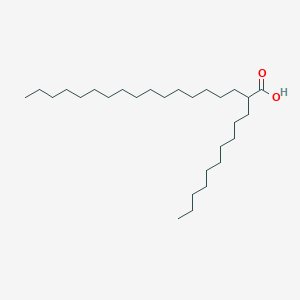
![1,1'-[2-(Phenylsulfanyl)hex-1-ene-1,1-diyl]dibenzene](/img/structure/B14398043.png)

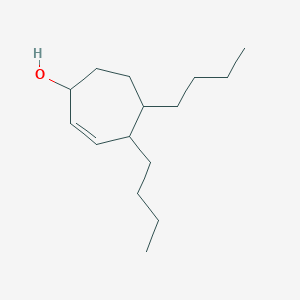
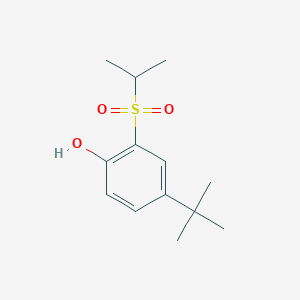
![6-Acetyl-1,3,3-trimethylbicyclo[2.2.2]octa-5,7-dien-2-one](/img/structure/B14398071.png)
![4-{2-[5-(Dimethoxyphosphoryl)-4-oxopentyl]-1,3-dithian-2-YL}butanoic acid](/img/structure/B14398072.png)
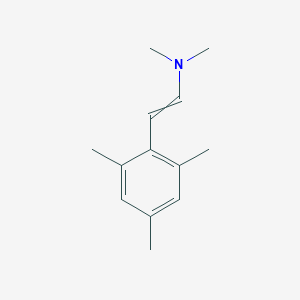
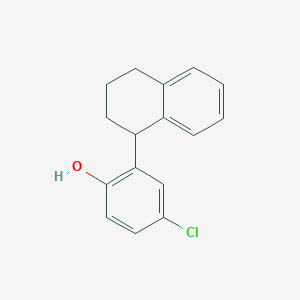
![4-{2-[(4-Methyl-6-phenylpyridazin-3-yl)amino]ethyl}morpholin-2-one](/img/structure/B14398094.png)
![4-[2-(1,3-Dithian-2-ylidene)-2-(4-fluorophenyl)ethyl]morpholine](/img/structure/B14398104.png)
![Methyl 2-{[3-phenyl-3-(pyridin-3-yl)prop-2-en-1-yl]oxy}benzoate](/img/structure/B14398111.png)
